Structural and Physicochemical Differentiation: 4-Hydroxy vs. Unsubstituted and 4-Methoxy Analogs
The para-hydroxyl group of 4-Hydroxyphenylacetone introduces a hydrogen bond donor that is absent in both phenylacetone and 4-methoxyphenylacetone, while also providing a hydrogen bond acceptor site distinct from the ketone. This structural feature is quantified by a Topological Polar Surface Area (TPSA) of 37.30 Ų and an XLogP3 of 0.80, compared to phenylacetone's TPSA of 17.07 Ų and XLogP3 of 1.77 [1]. The lower lipophilicity and higher polar surface area of 4-Hydroxyphenylacetone indicate significantly altered membrane permeability and solubility profiles, which are critical parameters in both biological assays and liquid-liquid extraction workflows.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA: 37.30 Ų; XLogP3: 0.80 |
| Comparator Or Baseline | Phenylacetone: TPSA: 17.07 Ų; XLogP3: 1.77 |
| Quantified Difference | TPSA: +20.23 Ų (118% increase); XLogP3: -0.97 log units |
| Conditions | Calculated physicochemical properties (PubChem-derived data). |
Why This Matters
Procurement of the correct analog is essential for predictable solubility and partitioning behavior; using phenylacetone in a route designed for 4-Hydroxyphenylacetone would lead to significant changes in extraction efficiency and chromatographic retention.
- [1] PubChem. 4-Hydroxyphenylacetone (Compound Summary). View Source
